molecular formula C27H31N5O3 B12130332 2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12130332
M. Wt: 473.6 g/mol
InChI Key: HGJVTJYQYJSTAW-UHFFFAOYSA-N
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Description

2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a cyclohexyl group, and a dimethoxyphenethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, including the formation of the pyrroloquinoxaline core and the subsequent attachment of the cyclohexyl and dimethoxyphenethyl groups. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are often employed in these synthetic routes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize efficient catalysts and optimized reaction conditions. The use of microwave irradiation and nanoparticle catalysts has been explored to enhance reaction yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoxaline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane and catalysts like palladium .

Major Products

The major products formed from these reactions include various substituted pyrroloquinoxaline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-1-cyclohexyl-N-(3,4-dimethoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its pyrroloquinoxaline core and the presence of both cyclohexyl and dimethoxyphenethyl groups contribute to its versatility and potential for diverse applications .

Properties

Molecular Formula

C27H31N5O3

Molecular Weight

473.6 g/mol

IUPAC Name

2-amino-1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C27H31N5O3/c1-34-21-13-12-17(16-22(21)35-2)14-15-29-27(33)23-24-26(31-20-11-7-6-10-19(20)30-24)32(25(23)28)18-8-4-3-5-9-18/h6-7,10-13,16,18H,3-5,8-9,14-15,28H2,1-2H3,(H,29,33)

InChI Key

HGJVTJYQYJSTAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5CCCCC5)N)OC

Origin of Product

United States

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